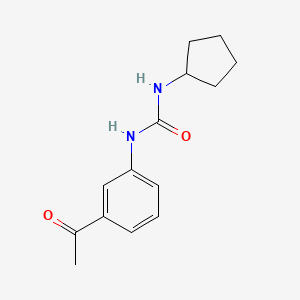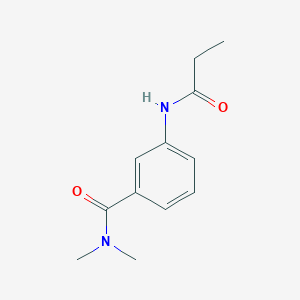
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone, also known as Ro 61-8048, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A results in increased levels of these neurotransmitters, which can have a wide range of effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone are diverse and have been studied extensively. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, it has been found to have neuroprotective properties, which can help protect nerve cells from damage and death.
実験室実験の利点と制限
The advantages of using 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone in lab experiments include its potent inhibitory effects on MAO-A, its diverse biochemical and physiological effects, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are many future directions for research on 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone. Some potential areas of focus include:
1. Further investigation of its mechanism of action and potential off-target effects.
2. Studies on its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
3. Exploration of its potential use as a tool compound for studying the role of MAO-A in various biological processes.
4. Development of new analogs and derivatives with improved potency and selectivity.
5. Investigation of its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a chemical compound that has been studied extensively for its potential therapeutic applications. Its potent inhibitory effects on MAO-A, diverse biochemical and physiological effects, and potential therapeutic applications make it a promising compound for further research. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves the reaction of 2-methylindole with 2-methoxyacetyl chloride in the presence of a base. The reaction proceeds via an acylation mechanism, where the acetyl group from the acyl chloride is transferred to the nitrogen atom of the indole ring. The resulting product is then purified using column chromatography to obtain pure 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone.
科学的研究の応用
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has been used in scientific research for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-7-10-5-3-4-6-11(10)13(9)12(14)8-15-2/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPEKFGQCSIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)

![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)

